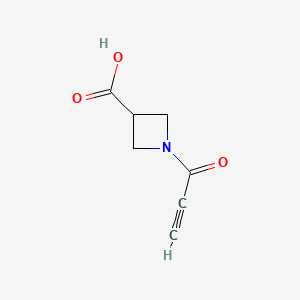

1-(Prop-2-ynoyl)azetidine-3-carboxylicacid

Description

Azetidine-3-carboxylic acid derivatives are critical scaffolds in medicinal chemistry, serving as precursors for bioactive heterocycles and peptides . The compound 1-(Prop-2-ynoyl)azetidine-3-carboxylic acid features a propynoyl (acetylene-containing) group attached to the azetidine nitrogen.

Properties

Molecular Formula |

C7H7NO3 |

|---|---|

Molecular Weight |

153.14 g/mol |

IUPAC Name |

1-prop-2-ynoylazetidine-3-carboxylic acid |

InChI |

InChI=1S/C7H7NO3/c1-2-6(9)8-3-5(4-8)7(10)11/h1,5H,3-4H2,(H,10,11) |

InChI Key |

RVYKHJDTFBZBIL-UHFFFAOYSA-N |

Canonical SMILES |

C#CC(=O)N1CC(C1)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

- Reactivity: The propynoyl group’s alkyne moiety distinguishes it from alkenoyl (e.g., 1-(prop-2-enoyl)) or aryl-substituted analogues, enabling click chemistry applications (e.g., Huisgen cycloaddition) .

- Pharmacological Profile: Siponimod demonstrates how bulky substituents (e.g., benzyl ethers) enhance blood-brain barrier (BBB) penetration and receptor targeting, whereas simpler substituents (e.g., propynoyl) may prioritize synthetic versatility .

- Solubility and Lipophilicity: Aryl substituents (e.g., bromo-cyanophenyl ) reduce solubility compared to aliphatic groups, while the propynoyl group balances moderate lipophilicity and reactivity.

Q & A

Q. What are the recommended synthetic routes for 1-(Prop-2-ynoyl)azetidine-3-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer: The synthesis typically involves coupling azetidine-3-carboxylic acid with propiolic acid derivatives via N-acylation. Key steps include:

- Using anhydrous conditions and catalysts like DCC (dicyclohexylcarbodiimide) or EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxylic acid group .

- Optimizing solvent choice (e.g., DMF or THF) and reaction temperature (0–25°C) to minimize side reactions.

- Employing statistical design of experiments (DoE) to evaluate factors like catalyst loading, solvent polarity, and reaction time. Fractional factorial designs can reduce the number of trials while identifying critical parameters .

- Post-synthesis purification via column chromatography or recrystallization (e.g., using acetic acid/water mixtures) .

Q. How should researchers handle and store 1-(Prop-2-ynoyl)azetidine-3-carboxylic acid to ensure stability?

- Methodological Answer:

- Storage: Store at 2–8°C in sealed, moisture-resistant containers under inert gas (e.g., argon) to prevent hydrolysis of the propioloyl group .

- Handling: Use glove boxes or Schlenk lines for moisture-sensitive steps. Monitor for degradation via HPLC or TLC, especially under prolonged storage .

- Safety: Follow guidelines for azetidine derivatives, including proper ventilation and PPE (gloves, lab coats) due to potential irritancy .

Q. What analytical techniques are critical for characterizing the structural integrity of this compound?

- Methodological Answer:

- NMR Spectroscopy: 1H/13C NMR to confirm the azetidine ring (e.g., δ 3.5–4.5 ppm for ring protons) and propioloyl group (δ 2.8–3.2 ppm for alkynyl protons) .

- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ or [M−H]−) and rule out impurities.

- FT-IR: Detect characteristic carbonyl (C=O, ~1700 cm⁻¹) and alkyne (C≡C, ~2100 cm⁻¹) stretches .

Advanced Research Questions

Q. How can computational modeling be integrated into the study of this compound's reactivity and interactions?

- Methodological Answer:

- Density Functional Theory (DFT): Calculate reaction pathways for acylation or ring-opening reactions to predict regioselectivity. Compare activation energies of competing mechanisms .

- Molecular Dynamics (MD): Simulate solvent effects on stability (e.g., water vs. DMSO) and ligand-receptor binding (e.g., enzyme active sites) .

- Docking Studies: Use software like AutoDock to explore interactions with biological targets (e.g., kinases or GPCRs) for structure-activity relationship (SAR) analysis.

Q. What strategies are effective in resolving contradictory data regarding the compound's biological activity?

- Methodological Answer:

- Dose-Response Curves: Test multiple concentrations (e.g., 0.1–100 µM) to identify non-linear effects or off-target interactions .

- Orthogonal Assays: Combine enzymatic assays (e.g., fluorescence-based) with cellular models (e.g., apoptosis assays) to validate specificity .

- Meta-Analysis: Compare data across studies by normalizing variables (e.g., cell line, incubation time) and applying statistical tools (ANOVA, t-tests) to isolate confounding factors .

Q. What in vivo experimental models are appropriate for evaluating the compound's pharmacokinetics and toxicity?

- Methodological Answer:

- ADME Studies: Use rodent models to assess absorption (oral vs. intravenous), distribution (plasma protein binding), metabolism (LC-MS/MS for metabolite identification), and excretion .

- Toxicity Screening: Conduct acute toxicity tests (OECD Guideline 423) and genotoxicity assays (Ames test) .

- Bioavailability Optimization: Formulate with co-solvents (e.g., PEG 400) or nano-carriers to enhance solubility and reduce hepatic first-pass effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.